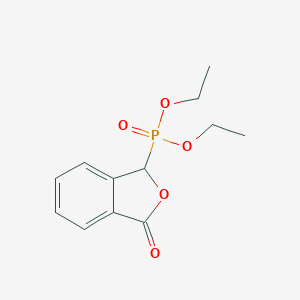
酸化ガドリニウム(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium(III) trihydroxide (Gd(OH)3) is a rare earth metal hydroxide compound that has a variety of scientific, medical, and industrial applications. It is a white, odorless, and tasteless powder that is insoluble in water. The compound has a low melting point and is a good electrical insulator. It is also a strong oxidizing agent and is used in electrochemical processes. This compound is used in the production of many products, including pharmaceuticals, catalysts, and dyes. It is also used in medical imaging, as it is an effective contrast agent for MRI.
科学的研究の応用
医療画像
ガドリニウム (Gd) は希土類元素の 1 つです。 その 3 価の陽イオン (Gd 3+) の特性により、磁気共鳴画像法の造影剤として患者に静脈内投与されるキレートにおける中心イオンとして役立つことが可能です . このような Gd キレートは 30 年以上使用されています .
毒性と副作用
過去数十年で、重度の腎機能障害を持つ患者における Gd キレートの潜在的な有害影響に関する知識が増加しました。 このような患者では、潜在的に無効化され得る致命的な疾患である腎性全身性線維症のリスクがあります . 腎機能障害のない患者でも、体内の Gd の保持に対する認識が高まっています .
抽出と精製
ガドリニウムの抽出と精製のプロセスは、その用途の重要性から、非常に検討されています。 ガドリニウムイオンの輸送は、担持液体膜を使用して、抽出剤の混合物を担体として調査されました .
ガドリニウムイオンの回収
プロセスの体系的な条件は、実験計画アプローチに基づいて最適化されました。 最初に、ジ-(2-エチルヘキシル)リン酸、トリブチルリン酸抽出剤などの 2 つの抽出剤と、緑色の環境溶媒である 1-ヘキシル-3-メチルイミダゾリウムビス(トリフルオロメチルスルホニル)イミドを混合することのガドリニウムイオン輸送への影響が調査され、最適濃度が担体濃度の調製に使用されました .
酸化ガドリニウムの用途
酸化ガドリニウム(III) (Gd 2 O 3) は、磁気共鳴画像法、X 線コンピューター断層撮影、およびがんに対する中性子捕捉療法に適用できます . Gd 3+ イオンは常磁性であり、大きな磁気モーメントを持っています .
環境への影響
重金属のような希少元素は、人間の生活に悪影響を及ぼす環境汚染物質を生み出します . 使用済みの携帯電話バッテリーからの廃棄物は、希土類元素の豊富な供給源の 1 つであり、回収の目的で排出物の特性を特定するために不可欠です
作用機序
Safety and Hazards
The U.S. Food and Drug Administration (FDA) has issued warnings that gadolinium-based contrast agents (GBCAs) are retained in the body, including the brain, for months to years after receiving these drugs . Gadolinium retention has not been directly linked to adverse health effects in patients with normal kidney function .
将来の方向性
Gadolinium-based contrast agents (GBCAs) have transformed magnetic resonance imaging (MRI) by facilitating the use of contrast-enhanced MRI to allow vital clinical diagnosis in a plethora of diseases that would otherwise remain undetected . Although over 500 million doses have been administered worldwide, scientific research has documented the retention of gadolinium in tissues, long after exposure . This has led to a focus on potential toxicities associated with multiple GBCA administration .
生化学分析
Biochemical Properties
Gadolinium(3+);trihydroxide can interact with various biomolecules. For instance, it has been found to bioaccumulate in the digestive gland and gills of certain bivalves when exposed to a mixture of geogenic and anthropogenic Gadolinium .
Cellular Effects
It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .
Molecular Mechanism
It is known that it can bioaccumulate in tissues of bivalves even when it is only present as Gadolinium-contrast agents .
Temporal Effects in Laboratory Settings
It has been observed that the organisms can acclimate to the presence of Gadolinium-contrast agents in the medium within less than 21 days .
Dosage Effects in Animal Models
It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .
Metabolic Pathways
It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .
Transport and Distribution
It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .
Subcellular Localization
It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .
特性
IUPAC Name |
gadolinium(3+);trihydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLBMDYDXDUJO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16469-18-4 |
Source


|
| Record name | Gadolinium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

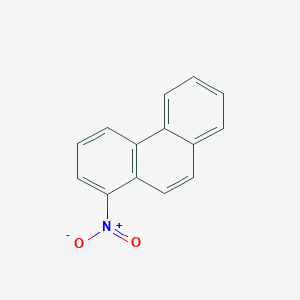
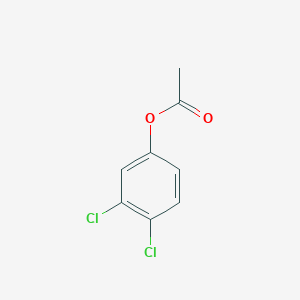
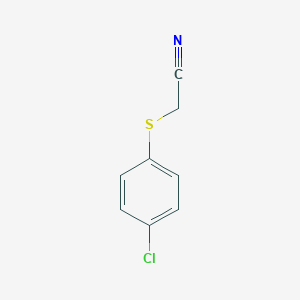
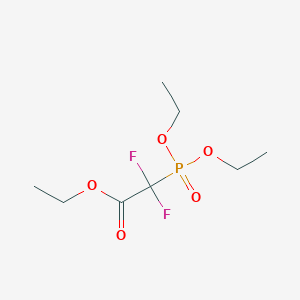
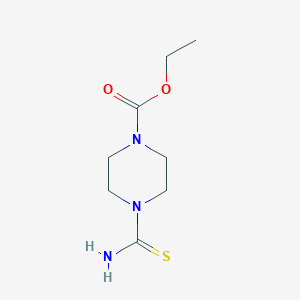


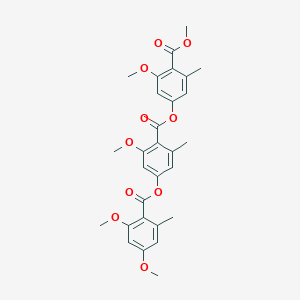
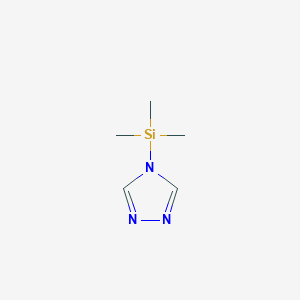

![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
